molecular formula C11H10N2O2 B086653 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 1015-64-1

6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No. B086653
CAS RN: 1015-64-1
M. Wt: 202.21 g/mol
InChI Key: MZDMOBOWCAGJFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione, involves multi-component reactions or specific condensation processes that allow for the introduction of various substituents into the pyrimidine ring. Techniques such as catalyst-free multicomponent synthesis in aqueous ethanol have been developed for derivatives of pyrimidine diones, showcasing the efficiency of modern synthetic methods in producing these compounds with high yield and purity (Ibberson et al., 2023).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been characterized by various spectroscopic methods, including NMR, FT-IR, and X-ray crystallography. These techniques provide detailed information about the atomic arrangement and bonding within the molecule, revealing the spatial orientation of substituents and the overall geometry of the compound. Studies such as those conducted on similar pyrimidine derivatives offer insights into the electronic structure and stability of these molecules, contributing to a better understanding of their reactivity and properties (Guo et al., 2022).

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Barakat et al. (2016) synthesized a compound similar to 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione through Aldol–Michael addition reactions, providing insights into the compound's structure via spectroscopic methods and X-ray crystallography (Barakat et al., 2016).
  • Chemical Transformations and Derivatives :

    • Kataev et al. (2018) investigated the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane, leading to derivatives with potential implications in chemical synthesis (Kataev et al., 2018).
    • Singh et al. (1992) explored transformations of similar compounds under different conditions, which could be relevant for the synthesis of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione derivatives (Singh et al., 1992).
  • Pharmacological Potential :

    • Lin-lin et al. (2010) synthesized a derivative of 6-methylpyrimidine-2,4(1H,3H)-dione and evaluated its anti-inflammatory activity, suggesting potential therapeutic applications (Lin-lin et al., 2010).
    • Kataev et al. (2014) synthesized derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione, demonstrating hypotensive activity, indicating potential use in cardiovascular therapies (Kataev et al., 2014).
  • Cocrystal Formation and Analysis :

    • Gerhardt and Egert (2015) studied cocrystals of similar compounds, which can provide valuable information for the crystalline forms of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (Gerhardt & Egert, 2015).

Safety And Hazards

Toxicological predictions show that the TFPPC molecule is less harmful, and its in-silico properties are significant .

Future Directions

Feature drug development may take into account the compound’s drug-like properties .

properties

IUPAC Name

6-methyl-1-phenylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(14)12-11(15)13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDMOBOWCAGJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=O)N1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346005
Record name 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

CAS RN

1015-64-1
Record name 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Perrone, M Capua, A Salomone… - The Journal of Organic …, 2015 - ACS Publications
A short and efficient one-pot synthesis of uracil derivatives with a high structural variability is described. The process is a multicomponent reaction based on a palladium-catalyzed …
Number of citations: 19 pubs.acs.org

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